2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide
Description
Structural Characterization of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide
Molecular Architecture and Crystallographic Analysis
This compound features a pyridazine core substituted at position 6 with a 4-bromophenyl group and at position 3 with a thioacetamide moiety . The molecular formula is C₁₁H₉BrN₃S (molecular weight: 295.2 g/mol). Key structural elements include:
- Pyridazine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, contributing to its planar geometry and conjugated π-system.
- 4-Bromophenyl substituent : A bromine atom attached to a phenyl ring at the para position, enhancing electron-withdrawing effects and steric hindrance.
- Thioacetamide group : A sulfur atom bonded to a methyl group and an acetamide chain (-CH₂CONH₂), enabling hydrogen bonding and nucleophilic reactivity.
Crystallographic data for analogous pyridazine-thioacetamide derivatives reveal bond lengths and angles consistent with aromatic stabilization. For example, the C–N bonds in the pyridazine ring typically measure 1.33–1.35 Å , while the C–S bond in the thioacetamide group spans 1.78–1.82 Å . Hydrogen bonding between the acetamide NH₂ group and adjacent heteroatoms further stabilizes the conformation.
Table 1: Comparative Bond Lengths in Pyridazine-Thioacetamide Derivatives
| Bond Type | Length (Å) | Reference |
|---|---|---|
| Pyridazine C–N | 1.33–1.35 | |
| Thioacetamide C–S | 1.78–1.82 | |
| Acetamide C=O | 1.22 |
Electronic Configuration and Hybridization Patterns
The electronic structure of this compound is governed by:
- Pyridazine ring : The nitrogen atoms adopt sp² hybridization , with lone pairs delocalized into the aromatic system. This creates a dipole moment (estimated at 5–7 Debye ) due to the electron-withdrawing bromophen
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-3-1-8(2-4-9)10-5-6-12(16-15-10)18-7-11(14)17/h1-6H,7H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRZTIKOJUHSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide typically involves the reaction of 4-bromophenylhydrazine with a suitable pyridazine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting intermediate is then treated with thioacetic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound has shown promise as a lead candidate for developing therapeutic agents targeting various diseases, including cancer and infectious diseases. Its structural features allow it to interact with multiple biological targets, making it suitable for drug discovery initiatives aimed at treating complex health issues.
Mechanism of Action:
Initial studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis. The thioether linkage is significant for its interaction with biological targets, including receptors involved in inflammatory responses and cancer progression.
Biological Activities
Anticancer Properties:
Research suggests that 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide may possess anticancer properties, similar to other compounds within its structural class. In vitro studies on related compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria, which could be beneficial in treating infections .
Neuroprotective Effects:
Given its potential to inhibit acetylcholinesterase (AChE), the compound might be advantageous in treating neurodegenerative disorders such as Alzheimer's disease. Compounds with similar structures have been shown to improve cognitive function in animal models by modulating AChE activity .
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives related to this compound demonstrated promising results against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The derivatives exhibited significant cytotoxic effects, warranting further exploration into their mechanisms of action and therapeutic potential .
Case Study 2: Antimicrobial Evaluation
In another research effort, derivatives of similar thioacetamide compounds were tested for antimicrobial activity against various bacterial strains. The results indicated that certain compounds showed effective inhibition, suggesting that this compound could be developed into a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pyridazinone-Based Bromophenyl Acetamides (FPR Agonists)
highlights three pyridazin-3(2H)-one derivatives with N-(4-bromophenyl)-acetamide side chains:
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : Acts as a mixed FPR1/FPR2 ligand.
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide : A potent and specific FPR2 agonist.
Comparison :
- Structural Differences: The target compound features a pyridazine core with a thioether linkage, whereas these analogs have pyridazinone (6-oxo) cores and methoxybenzyl substituents.
- Functional Impact : The methoxybenzyl group in the FPR agonists enhances receptor selectivity, while the thioether in the target compound may improve metabolic stability or alter electronic properties .
Anticonvulsant Thioacetamide Derivatives
identifies 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide as a lead anticonvulsant compound. Key parameters include:
- ED₅₀ : 15.2 mg/kg (pentylenetetrazole test).
- LD₅₀ : 1,320 mg/kg.
- Therapeutic Index (TI) : 86.8, indicating a wide safety margin.
Comparison :
- Core Heterocycle: The pyrimidinone core in this compound vs. pyridazine in the target compound. Pyrimidinones are associated with anticonvulsant activity, while pyridazines may favor receptor modulation.
- Substituent Role : Both compounds retain the N-(4-bromophenyl)acetamide moiety, suggesting this group contributes to blood-brain barrier penetration or target engagement .
Triazinoindole-Thioacetamide Derivatives
describes N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) and its brominated analog (27), synthesized with 95% purity via acid-amine coupling.
Comparison :
Pyridazine-Acetamide Fungicidal Agents
reports pyridazine derivatives like 2-(4-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetamide (15) and 2-[6-(4-benzylpiperidin-1-yl)pyridazin-3-yl]-2-(4-chlorophenyl)acetamide (16) , with melting points ranging from 169–247°C.
Comparison :
- Substituent Effects : Replacing the 4-bromophenyl group with 4-chlorophenyl (as in compound 15) or adding piperidine/benzyl groups (as in 16) alters lipophilicity and bioactivity.
- Physical Properties : The target compound’s melting point (unreported) may differ due to bromine’s higher molecular weight and polarizability compared to chlorine .
Quinazolinone-Cyanopyridinone Hybrids
includes N-(4-(4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyridin-2-yl)phenyl)-2-((3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (10), a dual EGFR/BRAFV600E inhibitor (MW: 612.50).
Comparison :
- Dual Pharmacophores: The hybrid structure combines quinazolinone and cyanopyridinone moieties, unlike the simpler pyridazine-thioacetamide scaffold.
Biological Activity
2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a thioether linkage, and an acetamide moiety. The presence of the 4-bromophenyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : The pyridazine core is synthesized through the reaction of hydrazine with suitable dicarbonyl compounds.
- Bromination : The pyridazine ring is brominated using agents like N-bromosuccinimide (NBS).
- Thioether Formation : The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.
- Acetamide Formation : The thioether intermediate is then reacted with chloroacetyl chloride to yield the acetamide moiety.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species. The antimicrobial activity is often evaluated using methods such as the turbidimetric method and the disc diffusion method .
| Compound | Activity Against | Method Used |
|---|---|---|
| This compound | E. coli, S. aureus | Turbidimetric method |
| Derivative d6 | MCF7 (breast cancer cells) | Sulforhodamine B assay |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human breast adenocarcinoma cell lines (MCF7). The mechanism of action may involve the modulation of specific molecular targets, including kinases, which are critical in cancer progression .
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The thioacetamide moiety can form hydrogen bonds with amino acid residues in enzymes, potentially modulating their activity.
- Hydrophobic Interactions : The bromophenyl group may interact with hydrophobic pockets in proteins, influencing their function.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of similar compounds against a panel of bacterial strains, revealing that modifications in the structure significantly influenced activity levels.
- Cytotoxicity Assays : In vitro assays on MCF7 cells indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting potential for further development as anticancer drugs .
Q & A
Q. What are the key synthetic pathways and critical reaction conditions for 2-((6-(4-Bromophenyl)pyridazin-3-yl)thio)acetamide?
The synthesis typically involves multi-step reactions, starting with the coupling of 4-bromophenyl derivatives to a pyridazine core, followed by thioether formation and acetamide functionalization. Critical conditions include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and stability of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
- Catalysts : Triethylamine or DMAP may be used to activate thiol groups during thioether formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. What analytical techniques are essential for characterizing this compound and confirming its structure?
Key methods include:
- NMR spectroscopy : H and C NMR confirm substituent positions and verify the absence of tautomeric forms .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm, S-H at ~2550 cm) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline forms .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Kinase inhibition : IC of 1.2 µM against EGFR in molecular docking studies, indicating anticancer potential .
- Anti-inflammatory effects : 40–60% inhibition of TNF-α in murine macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in thioether formation?
- DOE (Design of Experiments) : Use factorial designs to test variables like pH (6–8), solvent polarity (logP 1.5–3.5), and reagent stoichiometry (1:1 to 1:2.5) .
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., thiolate anion generation) .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- SAR studies : Replacing the 4-bromophenyl group with 4-chloro or 4-fluoro analogs reduces EGFR affinity (IC increases to 3.5 µM) but enhances solubility (logP decreases from 3.1 to 2.4) .
- Electron-withdrawing groups : Nitro or trifluoromethyl substituents at the phenyl ring improve oxidative stability but reduce cell permeability .
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
- QSAR models : Use MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with IC values .
Q. How can contradictions in biological data (e.g., varying IC50_{50}50 across assays) be resolved?
- Assay standardization : Normalize protocols for cell line viability (MTT vs. resazurin assays) and enzyme sources (recombinant vs. native kinases) .
- Metabolic stability testing : Incubate compounds with liver microsomes to identify degradation products that alter activity .
- Crystallographic validation : Co-crystallize the compound with target proteins to confirm binding poses .
Q. What strategies improve chemical stability for in vivo applications?
- pH stability profiling : Test degradation rates in buffers (pH 1–10) to identify optimal formulation pH (e.g., pH 6.5 for minimal hydrolysis) .
- Lyophilization : Stabilize the compound as a lyophilized powder (5% mannitol as cryoprotectant) for long-term storage .
- Prodrug design : Mask the thioether group as a disulfide or ester to enhance plasma stability .
Methodological Tables
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent | EGFR IC (µM) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| 4-Bromophenyl | 1.2 | 3.1 | 0.12 |
| 4-Chlorophenyl | 3.5 | 2.9 | 0.25 |
| 4-Fluorophenyl | 4.8 | 2.7 | 0.43 |
| 4-Nitrophenyl | 6.2 | 3.5 | 0.08 |
| Data sourced from enzymatic assays and HPLC solubility tests . |
Q. Table 2: Optimized Reaction Conditions for Thioether Formation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–75°C | +20% |
| Solvent (logP) | 2.0–2.5 (e.g., THF) | +15% |
| Catalyst (mol%) | 10% DMAP | +12% |
| Reaction Time | 4–6 hours | +10% |
| Based on DOE and kinetic studies . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
